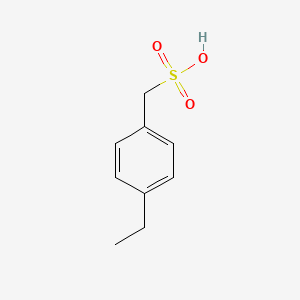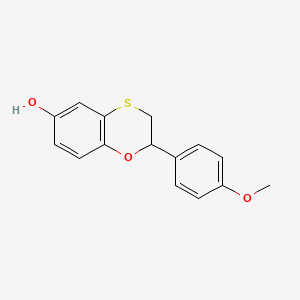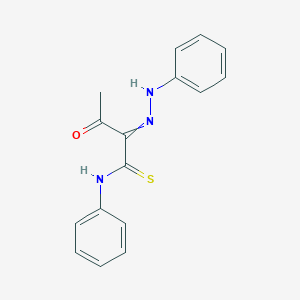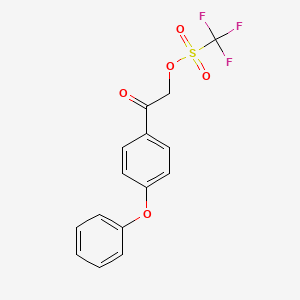
2-Oxo-2-(4-phenoxyphenyl)ethyl trifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxo-2-(4-phenoxyphenyl)ethyl trifluoromethanesulfonate: is a chemical compound known for its unique structure and reactivity. It is characterized by the presence of a trifluoromethanesulfonate group, which imparts significant reactivity to the molecule. This compound is often used in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-2-(4-phenoxyphenyl)ethyl trifluoromethanesulfonate typically involves the reaction of 2-Oxo-2-(4-phenoxyphenyl)ethyl alcohol with trifluoromethanesulfonic anhydride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the acid by-products. The reaction conditions often include low temperatures to prevent decomposition of the reactants and products.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Oxo-2-(4-phenoxyphenyl)ethyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The trifluoromethanesulfonate group is a good leaving group, making the compound highly reactive towards nucleophiles.
Reduction: The carbonyl group in the molecule can be reduced to form alcohols.
Oxidation: The phenyl ring can undergo oxidation reactions to form quinones or other oxidized products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products:
Nucleophilic Substitution: Products include substituted phenyl derivatives.
Reduction: Products include alcohols.
Oxidation: Products include quinones and other oxidized phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-Oxo-2-(4-phenoxyphenyl)ethyl trifluoromethanesulfonate is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable reagent in the preparation of complex molecules.
Biology: In biological research, this compound is used to modify biomolecules, such as proteins and nucleic acids, through nucleophilic substitution reactions. This modification can help in studying the structure and function of these biomolecules.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its ability to undergo various chemical reactions makes it a versatile building block for drug synthesis.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.
Wirkmechanismus
The mechanism of action of 2-Oxo-2-(4-phenoxyphenyl)ethyl trifluoromethanesulfonate involves its reactivity towards nucleophiles. The trifluoromethanesulfonate group acts as a leaving group, allowing nucleophiles to attack the electrophilic carbon atom. This results in the formation of new covalent bonds and the substitution of the trifluoromethanesulfonate group.
Molecular Targets and Pathways: The compound can target various biomolecules, including proteins and nucleic acids, through covalent modification. This can affect the function and activity of these biomolecules, making the compound useful in biochemical studies.
Vergleich Mit ähnlichen Verbindungen
- 2-Oxo-2-phenylethyl trifluoromethanesulfonate
- 2-Oxo-2-(4-trifluoromethoxyphenyl)ethyl trifluoromethanesulfonate
Comparison: 2-Oxo-2-(4-phenoxyphenyl)ethyl trifluoromethanesulfonate is unique due to the presence of the phenoxyphenyl group, which imparts distinct reactivity and properties compared to other similar compounds. The trifluoromethanesulfonate group in all these compounds provides high reactivity, but the specific substituents on the phenyl ring can influence the overall reactivity and applications of the compound.
Eigenschaften
CAS-Nummer |
817160-41-1 |
|---|---|
Molekularformel |
C15H11F3O5S |
Molekulargewicht |
360.3 g/mol |
IUPAC-Name |
[2-oxo-2-(4-phenoxyphenyl)ethyl] trifluoromethanesulfonate |
InChI |
InChI=1S/C15H11F3O5S/c16-15(17,18)24(20,21)22-10-14(19)11-6-8-13(9-7-11)23-12-4-2-1-3-5-12/h1-9H,10H2 |
InChI-Schlüssel |
MGCXZUIFNUARBJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)COS(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Amino({2-[(E)-(hydrazinylmethylidene)amino]ethyl}sulfanyl)acetic acid](/img/structure/B12532025.png)
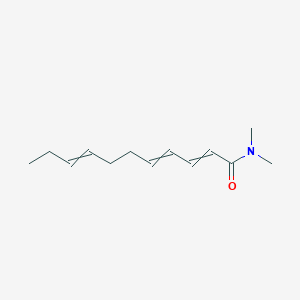
![1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(2-thienyl)-](/img/structure/B12532032.png)
![9-[(3,5-Di-tert-butylphenyl)ethynyl]-10-iodoanthracene](/img/structure/B12532036.png)

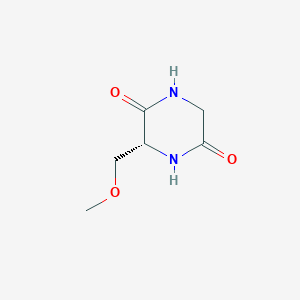
![2-(4-Fluorophenyl)-6-hydroxy-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12532064.png)
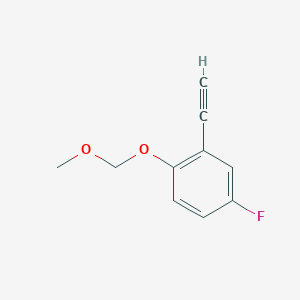
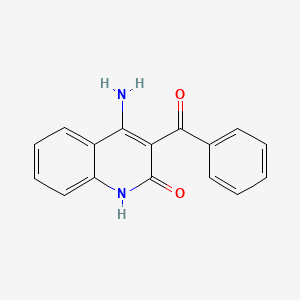
![8-fluoro-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B12532097.png)
